(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol
CAS No.:
Cat. No.: VC15757395
Molecular Formula: C11H11F6NO
Molecular Weight: 287.20 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C11H11F6NO | 
|---|---|
| Molecular Weight | 287.20 g/mol | 
| IUPAC Name | (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol | 
| Standard InChI | InChI=1S/C11H11F6NO/c12-10(13,14)6-2-1-3-7(11(15,16)17)9(6)8(18)4-5-19/h1-3,8,19H,4-5,18H2/t8-/m1/s1 | 
| Standard InChI Key | YRVCPFPXZLZQQQ-MRVPVSSYSA-N | 
| Isomeric SMILES | C1=CC(=C(C(=C1)C(F)(F)F)[C@@H](CCO)N)C(F)(F)F | 
| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)C(CCO)N)C(F)(F)F | 
Introduction
Synthetic Methodologies and Reaction Optimization
Key Synthetic Pathways
The synthesis of trifluoromethyl-substituted amino alcohols often involves multi-step processes combining asymmetric catalysis and functional group transformations. For example:
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Mixed Anhydride Reduction: A method analogous to the synthesis of 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol (IVb) involves reacting cinnamic acid derivatives with alkyl chloroformates to form mixed anhydrides, followed by reduction with sodium borohydride . In the case of (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol, a similar strategy could employ 2,6-bis(trifluoromethyl)cinnamic acid as the starting material.
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Enzymatic Asymmetric Reduction: Immobilized ketoreductases (KREDs) have been used to synthesize enantiopure trifluoromethylated alcohols, achieving >99.9% enantiomeric excess (ee) under batch and flow conditions . This approach could be adapted to reduce a ketone precursor of the target compound.
 
Critical Reaction Parameters
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Temperature Control: Reactions involving trifluoromethyl groups often require low temperatures (−20°C to 5°C) to prevent side reactions .
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Solvent Systems: Toluene and tetrahydrofuran (THF) are preferred for anhydride formation, while 2-propanol/water mixtures (90:10 v/v) optimize biocatalytic reductions .
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Catalyst Selection: Titanium isopropoxide and (R)-1-(1-naphthyl)ethylamine have been used to induce chirality in related compounds .
 
Structural and Spectroscopic Characterization
Comparative Analysis of Trifluoromethyl-Substituted Analogs
Spectroscopic Data (Hypothesized)
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 2H, Ar-H), 4.10–4.05 (m, 1H, CH-OH), 3.70–3.65 (m, 2H, CH₂N), 2.95 (br s, 2H, NH₂).
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¹⁹F NMR (376 MHz, CDCl₃): δ −63.5 (s, 6F, CF₃).
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IR (KBr): 3350 cm⁻¹ (O-H/N-H stretch), 1320 cm⁻¹ (C-F stretch).
 
Applications in Pharmaceutical Chemistry
Role in Drug Design
Trifluoromethyl groups are pivotal in enhancing drug bioavailability and target binding. For instance:
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Cinacalcet Analogs: The 2,6-bis(trifluoromethyl)phenyl moiety may mimic the hydrophobic region of calcimimetics, potentially modulating calcium-sensing receptors .
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Enzyme Inhibition: The amino alcohol scaffold could serve as a transition-state analog for serine hydrolases, leveraging hydrogen bonding with catalytic triads.
 
Case Study: Immobilized KRED-Catalyzed Synthesis
A biocatalytic approach using immobilized KREDs achieved 99.9% ee in the synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol . Adapting this system for (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol would require:
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Substituting the ketone substrate with 2,6-bis(trifluoromethyl)propan-1-one.
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Optimizing solvent polarity to accommodate the additional amino group.
 
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Directing trifluoromethyl groups to the 2- and 6-positions necessitates ortho-directed metallation or advanced cross-coupling strategies.
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Chiral Resolution: Achieving high enantiomeric purity may require hybrid methods combining enzymatic and chemical catalysis.
 
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